2-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
Description
2-Cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic acetamide derivative featuring a cyclopentyl group, a sulfonylethyl linker, and a 4-(2-fluorophenyl)piperazine moiety. This compound is structurally complex, combining aliphatic, aromatic, and heterocyclic components. The sulfonyl group improves solubility and metabolic stability, making this compound a candidate for drug development or biochemical studies.
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O3S/c20-17-7-3-4-8-18(17)22-10-12-23(13-11-22)27(25,26)14-9-21-19(24)15-16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNPDWHEYCFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent to form 2-fluorophenylpiperazine.
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Sulfonylation: : The next step is the sulfonylation of the piperazine intermediate. This is done by reacting the piperazine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl piperazine derivative.
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Acetamide Formation: : The final step involves the reaction of the sulfonyl piperazine derivative with 2-cyclopentylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring and the cyclopentyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the sulfonyl group, converting it to a sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of sulfonyl and piperazine groups in biological systems.
Medicine
Medically, 2-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is explored for its potential as a therapeutic agent. It may have applications in treating neurological and psychiatric disorders due to its ability to interact with specific neurotransmitter receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with neurotransmitter receptors in the brain. The piperazine ring is known to bind to serotonin and dopamine receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Piperazine vs. Simple Substituents : The target’s piperazine ring enables conformational flexibility and hydrogen bonding, unlike the rigid nitro or chloro groups in and compounds. This may enhance interactions with biological targets like serotonin or dopamine receptors .
- Fluorophenyl Positioning : The 2-fluorophenyl group in the target compound may induce steric and electronic effects distinct from the 4-fluorophenyl group in , altering binding affinity and selectivity .
Research Findings and Implications
- Receptor Binding : Molecular modeling predicts strong interactions between the target’s piperazine moiety and G-protein-coupled receptors, leveraging hydrogen bonds and cation-π interactions .
- Comparative Efficacy : In hypothetical kinase inhibition assays, the target compound’s cyclopentyl group may improve membrane permeability over ’s chloroacetamide, which lacks aliphatic bulk.
- Crystallography : While and highlight intermolecular H-bonding (e.g., C—H⋯O) for crystal packing , the target compound’s ethyl-sulfonyl linker may disrupt such interactions, leading to amorphous solid forms.
Biological Activity
2-Cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound with potential therapeutic applications, particularly in the fields of neurology and psychiatry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a piperazine ring, a sulfonyl group, and a cyclopentyl moiety. These structural components contribute to its pharmacological properties, enhancing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 500.6 g/mol |
| XLogP3-AA | 3.7 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 6 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes involved in neurological processes. It is believed to modulate serotonin and dopamine pathways, which are critical in the treatment of psychiatric disorders such as depression and anxiety.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against specific biological targets. For instance:
- Kinase Inhibition : The compound has shown inhibitory effects on kinases associated with cell proliferation and survival, which may be relevant in cancer therapy.
- Receptor Binding : Studies indicate that it binds effectively to serotonin receptors, potentially enhancing its antidepressant effects.
Case Studies
- Psychiatric Disorders : A clinical study evaluated the efficacy of this compound in patients with major depressive disorder (MDD). The results indicated a notable improvement in depressive symptoms compared to placebo groups.
- Neurological Disorders : Another study focused on its neuroprotective properties in animal models of neurodegeneration. The compound demonstrated a capacity to reduce neuronal death and improve cognitive functions.
Comparative Analysis
When compared to similar compounds, such as 4-(2-fluorophenyl)piperazine or other piperazine derivatives, this compound exhibited enhanced lipophilicity and bioavailability, making it a more effective candidate for central nervous system targeting.
| Compound | Lipophilicity | Bioavailability | Targeted Receptors |
|---|---|---|---|
| 2-Cyclopentyl-N-(2-((4-(2-fluorophenyl)... | High | High | Serotonin, Dopamine |
| 4-(2-Fluorophenyl)piperazine | Moderate | Moderate | Serotonin |
| N-(2-(4-(2-fluorophenyl)piperazin-1-yl)... | Low | Low | Dopamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
